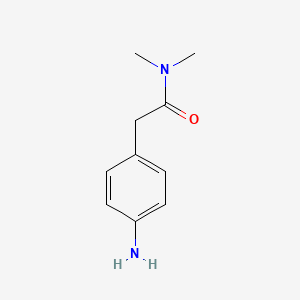
2-(4-aminophenyl)-N,N-dimethylacetamide
Vue d'ensemble
Description
“2-(4-Aminophenyl)acetic acid” is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . “4-(2-Aminoethyl)aniline” has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .
Synthesis Analysis
A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The synthesis of C-terminal modified 2-(3-aminophenyl)benzothiazolyl and 2-(4-aminophenyl)benzothiazolyl (AP-BTH) amino acids was achieved by initially introducing the 3-aminobenzoic acid and 4-aminobenzoic acid skeleton to resin-bound 2-aminobenzenethiol .
Chemical Reactions Analysis
The benzothiazole bearing amides series exhibited different modes of action based on aryl group substitution as revealed by studies on intact bacterial cells and plasmid DNA .
Applications De Recherche Scientifique
Antimicrobial Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: 2-(4-aminophenyl)-N,N-dimethylacetamide has been used in the design and synthesis of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties as potent antimicrobial agents .
- Methods of Application: The compounds were synthesized and their structures were elucidated by 1H NMR, 13C NMR, IR and Mass spectral data .
- Results: The results revealed that some compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains . The results from cytoplasmic membrane permeabilization assay, FACS study as well as DNA-binding assays suggest membrane perturbing as well as intracellular mode of action of this class of compounds .
Synthesis of Heat-Resistant Biopolyurea
- Scientific Field: Bioscience, Biotechnology, and Biochemistry
- Application Summary: 2-(4-aminophenyl)-N,N-dimethylacetamide, also known as 4APEA, is a potential monomer for polymers and advanced materials. It was produced by fermentation using genetically engineered Escherichia coli .
- Methods of Application: Optimizing fed-batch cultures of this strain produced the highest reported yield to date of 4APEA (7.2%; 3.5 g/L versus glucose) within 72 hours . Fermented 4APEA was purified from culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas .
- Results: The decomposition temperatures for 10% weight loss (Td10) of the synthesized polyureas were 276°C and 302°C, respectively, and were comparable with that of other thermostable aromatic polyureas .
Chemical Modification of Silk Fibroin
- Scientific Field: Material Science
- Application Summary: 2-(4-aminophenyl)-N,N-dimethylacetamide has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Electrochemiluminescence for Biosensing Applications
- Scientific Field: Analytical Chemistry
- Application Summary: Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence have been used for biosensing applications .
- Methods of Application: Perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis (4-aminophenyl)ethene were synthesized in the aqueous phase by a surfactant-assisted self-assembly method . The intense π–π stacking interactions between perylene monomers were suppressed by doping .
- Results: The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant . Moreover, the ETTA@Pe MCs were utilized as a novel electrochemiluminescent (ECL) luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L−1 with a detection limit of 0.96 nmol L−1 .
Safety And Hazards
Orientations Futures
A novel Cu(II) complex with the 2-(4-aminophenyl)benzothiazole pharmacophore conjugated with the (2-pyridinyl)methylamino chelating moiety is reported for the first time. A full characterization of the Cu(II) complex was conducted by X-ray crystallography, EPR, IR, elemental and MS analysis, and its binding to CT-DNA was investigated .
Propriétés
IUPAC Name |
2-(4-aminophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHCRLGBUCCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510291 | |
| Record name | 2-(4-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-N,N-dimethylacetamide | |
CAS RN |
81709-36-6 | |
| Record name | 2-(4-Aminophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


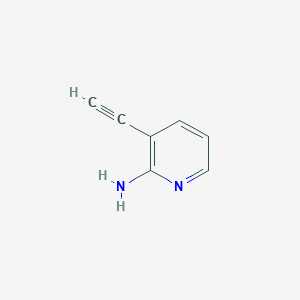
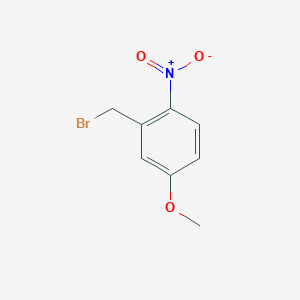
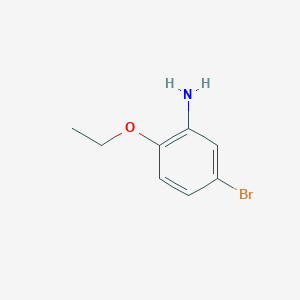
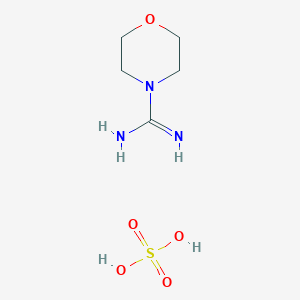
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

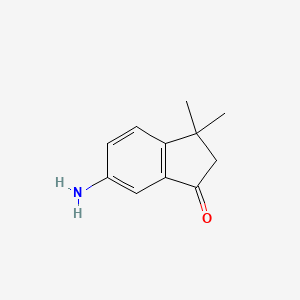

![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)
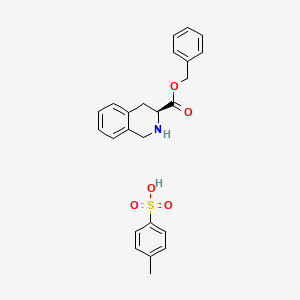
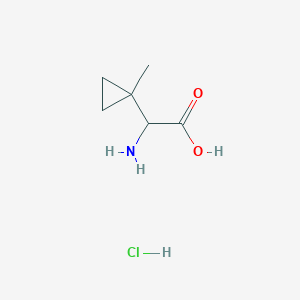
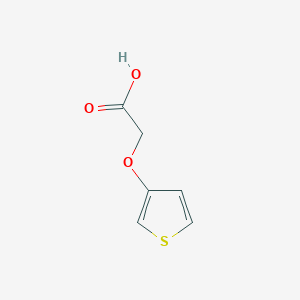
![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)